 
                        Scientific Field: Textile Engineering
Application Summary: CHPTAC is used for cationization of cotton fabrics.
Methods of Application: Cotton fabrics were cationized at three levels of CHPTAC.
Scientific Field: Textile Chemistry
Application Summary: CHPTAC is used to modify cotton fabric for salt-free dyeing with high levelling performance.
Methods of Application: A systematic optimization of the process has been performed.
Scientific Field: Atmospheric Chemistry
Application Summary: A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted.
Methods of Application: Highly accurate electronic structure calculations and kinetic modelling were employed to investigate the detailed reaction mechanism of 3-chloro-2-methyl-1-propene (3CMP) with OH radical.
Results: The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which are identified experimentally.
Scientific Field: Organic Chemistry
Application Summary: (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution (CHTAC) can be used as a quaternizing agent for quaternization of N-aryl chitosan derivatives.
Methods of Application: The specific methods of application would depend on the specific reaction conditions and the particular N-aryl chitosan derivative being quaternized.
Results: The result of this application would be the formation of quaternized N-aryl chitosan derivatives.
Scientific Field: Industrial Chemistry
Application Summary: 3-Chloro-2-methyl-1-propene (3CMP), a compound similar to the one you asked about, is used as an organic solvent in various industrial applications.
Methods of Application: The specific methods of application would depend on the specific industrial process and the particular requirements of the solvent.
Scientific Field: Organic Synthesis
Application Summary: 3CMP is also used as an intermediate for the synthesis of organic compounds.
Methods of Application: The specific methods of application would depend on the specific synthetic route and the particular organic compound being synthesized.
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula CHClOS. This compound features a unique structure characterized by a sulfonyl group attached to a chloromethyl and a methyl group, making it a versatile intermediate in organic synthesis. Its systematic name reflects its chemical structure, which includes three chlorine atoms, contributing to its reactivity and utility in various
The reactivity of 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is primarily attributed to the presence of the sulfonyl chloride functional group. This group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. Typical reactions include:
While specific biological activity data for 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is limited, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the sulfonyl chloride moiety suggests potential applications in drug development, particularly in designing inhibitors or active pharmaceutical ingredients .
Several synthetic routes can be employed to produce 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride. Common methods include:
Several compounds exhibit structural similarities to 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features | 
|---|---|---|
| 2-Methylpropane-1-sulfonyl Chloride | CHClOS | Lacks chloromethyl group; simpler structure | 
| 3-Chloro-2-methylpropene | CHCl | Unsaturated compound; used as an intermediate | 
| Benzene Sulfonyl Chloride | CHClOS | Aromatic compound; used in similar applications | 
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride stands out due to its combination of multiple chlorine substituents and a sulfonyl group, which enhances its reactivity compared to simpler sulfonyl chlorides. Its specific structure allows for diverse applications in organic synthesis that may not be achievable with other similar compounds .